(5R)-Rupintrivir, commonly known as Rupintrivir or AG7088, is a synthetic peptidomimetic antiviral compound specifically designed to inhibit the 3C protease of human rhinoviruses. Its chemical structure is characterized by the formula and a molar mass of approximately 598.67 g/mol. The compound features a complex arrangement of functional groups that facilitate its interaction with viral proteins, thus blocking viral replication processes. Rupintrivir has been explored not only for rhinovirus infections but also for its potential efficacy against other viral pathogens, including coronaviruses.
Rupintrivir acts primarily through irreversible inhibition of the rhinovirus 3C protease, which is essential for the processing of viral polyproteins. The mechanism involves a Michael addition reaction where the active site cysteine residue of the protease attacks the β-carbon of the α,β-unsaturated carbonyl moiety in Rupintrivir. This reaction results in the formation of a covalent bond, effectively blocking the enzyme's activity and preventing viral replication .
Rupintrivir exhibits significant antiviral activity against all tested serotypes of human rhinovirus. In vitro studies have demonstrated that it can protect H1-HeLa cells from rhinoviral infection, showcasing its potential as a therapeutic agent for treating common colds and other rhinovirus-related illnesses . Additionally, research has indicated that Rupintrivir may also possess activity against other viruses, including those from the picornavirus family and coronaviruses, suggesting a broader spectrum of antiviral action .
The synthesis of Rupintrivir has been optimized over time to improve yield and efficiency. A notable method involves using three amino acids—L-glutamic acid, D-4-fluorophenylalanine, and L-valine—as building blocks to construct key intermediates. The synthesis pathway typically includes:
This approach highlights both the complexity and precision required in synthesizing this antiviral compound.
Rupintrivir is primarily investigated for its application in treating infections caused by human rhinoviruses, which are responsible for a significant percentage of upper respiratory tract infections. Its role as a 3C protease inhibitor makes it particularly valuable in antiviral drug development aimed at mitigating viral replication. Furthermore, ongoing studies are exploring its potential use against other viral infections, including those caused by coronaviruses such as SARS-CoV-2 .
Research into the interactions of Rupintrivir with various proteins has revealed its specificity for rhinoviral proteases while showing negligible activity against serine peptidases and small-molecule thiol compounds. The compound's ability to form covalent bonds with cysteine residues in target enzymes underlines its mechanism of action and contributes to its effectiveness as an irreversible inhibitor . Additionally, studies have assessed potential synergistic effects when combined with other antiviral agents, indicating possibilities for combination therapies .
Rupintrivir belongs to a class of compounds known as Michael acceptor inhibitors, which includes several other antiviral agents targeting similar pathways. Here are some notable similar compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Pleconaril | Rhinovirus capsid inhibitor | Broad-spectrum activity against enteroviruses |
| Pirodavir | 3C protease inhibitor | Selective for specific rhinovirus serotypes |
| L-744832 | HIV protease inhibitor | Peptidomimetic structure |
| AG-7404 | 3C protease inhibitor | Designed for enhanced selectivity |
Uniqueness of Rupintrivir: Unlike many other inhibitors that may target multiple viral types or exhibit broader activity profiles, Rupintrivir is specifically tailored to inhibit rhinoviral proteases irreversibly. Its design allows for effective binding and inhibition without cross-reactivity with other classes of peptidases, making it a focused therapeutic option in the fight against rhinoviral infections .
(5R)-Rupintrivir possesses the molecular formula C₃₁H₃₉FN₄O₇ with a precise molecular weight of 598.66 g/mol [1] [2]. The compound represents a peptidomimetic inhibitor specifically engineered for antiviral applications [1]. This molecular composition consists of thirty-one carbon atoms, thirty-nine hydrogen atoms, one fluorine atom, four nitrogen atoms, and seven oxygen atoms, reflecting its complex structural architecture [4] [9].
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₉FN₄O₇ |
| Molecular Weight | 598.66 g/mol |
| CAS Number | 223537-30-2 |
| Alternative Designation | AG7088 |
The deuterated derivative (5R)-Rupintrivir-d₃ exhibits a modified molecular formula of C₃₁H₃₆D₃FN₄O₇ with an increased molecular weight of 601.68 g/mol . This isotopic modification enhances the compound's stability and pharmacokinetic properties while maintaining the core structural framework .
The structural architecture of (5R)-Rupintrivir features a complex peptidomimetic framework containing multiple functional groups that contribute to its biological activity [1] [4]. The compound incorporates an α,β-unsaturated ethyl ester group functioning as a Michael acceptor moiety, which represents a critical structural element for its mechanism of action [1].
The International Union of Pure and Applied Chemistry name for (5R)-Rupintrivir is ethyl (2E,4S)-4-[[(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-1,4-dioxoheptyl]amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic acid ethyl ester [4] [9]. This nomenclature reflects the complex stereochemical arrangements present throughout the molecule.
Key structural components include:
The three-dimensional structure reveals a chymotrypsin-like fold when bound to target proteases, with the compound adopting specific conformations to optimize binding interactions [11] [22]. Crystallographic studies demonstrate that the molecule maintains excellent pocket complementarity with certain protease active sites without requiring significant conformational changes [20] [21].
(5R)-Rupintrivir contains multiple chiral centers that define its stereochemical identity and biological activity [4] [9]. The compound exhibits specific stereochemical configurations at several carbon atoms, designated by the R and S nomenclature system. The configuration at the C-5 position is specifically designated as R, which forms part of the compound's systematic name [2] [4].
The stereochemical specifications include:
| Position | Configuration | Functional Group Context |
|---|---|---|
| C-2 | R | Adjacent to fluorophenyl methyl |
| C-4 | S | Michael acceptor region |
| C-5 | S | Pyrrolidinyl attachment |
| C-5' | R | Primary designation |
The absolute configuration has been determined through crystallographic analysis and computational modeling studies [11] [22] [26]. These investigations reveal that the stereochemical arrangement is essential for optimal binding to viral protease targets, with specific orientations required for the formation of covalent bonds with active site residues [15] [22].
Enantiomeric purity represents a critical factor in the compound's biological activity, as different stereoisomers may exhibit varying degrees of inhibitory potency [14]. The (5R) designation specifically refers to the stereochemical configuration that demonstrates optimal antiviral activity against target viral proteases [4] [9].
(5R)-Rupintrivir exhibits distinctive physical and chemical properties that influence its stability, solubility, and biological activity [1] [16]. The compound appears as an off-white solid under standard conditions, with specific solubility characteristics in various solvents [1].
| Property | Value | Reference Conditions |
|---|---|---|
| Physical Appearance | Off-white solid | Room temperature |
| Solubility in DMSO | 50 mg/mL (83.52 mM) | Requires ultrasonic treatment |
| Solubility | Chloroform, Methanol | Organic solvents |
| Storage Temperature | -20°C | Under inert atmosphere |
| Purity | ≥98% | Commercial preparations |
The compound demonstrates limited aqueous solubility, requiring organic solvents such as dimethyl sulfoxide, chloroform, or methanol for dissolution [1] [16] [18]. This solubility profile necessitates specific formulation considerations for experimental applications.
Thermal properties indicate that (5R)-Rupintrivir requires storage at reduced temperatures to maintain stability [1] [16]. The recommended storage conditions specify maintenance at -20°C under an inert atmosphere to prevent degradation [1]. When stored appropriately at -80°C, the compound maintains stability for up to six months, while storage at -20°C limits the stability period to one month [16].
The compound's chemical reactivity centers on its Michael acceptor functionality, which enables covalent bond formation with nucleophilic residues in target proteins [1] [10]. This reactivity represents both a functional advantage for its intended mechanism and a potential liability for long-term stability.
The stability profile of (5R)-Rupintrivir demonstrates temperature-dependent degradation characteristics that influence storage and handling requirements [1] [16]. Comprehensive stability studies reveal specific degradation pathways and environmental factors that affect compound integrity.
Temperature stability analysis indicates that the compound undergoes progressive degradation at elevated temperatures [13]. While specific thermal degradation temperatures for (5R)-Rupintrivir have not been extensively documented, related peptidomimetic compounds in similar structural classes demonstrate temperature-sensitive stability profiles [13].
| Storage Condition | Stability Period | Degradation Rate |
|---|---|---|
| -80°C | 6 months | Minimal |
| -20°C | 1 month | Low to moderate |
| Room temperature | Days to weeks | Accelerated |
| 37°C | Hours to days | Rapid |
Light sensitivity represents another critical stability factor, as many peptidomimetic compounds exhibit photodegradation under ultraviolet or visible light exposure [17]. The compound requires protection from light during storage and handling to maintain chemical integrity [16].
pH stability studies suggest that (5R)-Rupintrivir maintains optimal stability under neutral to slightly basic conditions [18]. Acidic environments may promote hydrolysis of ester functionalities, while highly basic conditions could affect the integrity of amide bonds within the structure [18].
The primary degradation pathway involves hydrolysis of the ethyl ester moiety under aqueous conditions, particularly at elevated temperatures or extreme pH values [19]. Secondary degradation routes may include oxidation of susceptible functional groups and photochemical degradation under light exposure [17].
Oxidative stability depends on the presence of antioxidants and storage under inert atmospheric conditions [1] [16]. The Michael acceptor functionality may be particularly susceptible to nucleophilic attack, leading to unwanted side reactions during storage [10].
X-ray crystallography has provided detailed structural insights into (5R)-Rupintrivir through multiple high-resolution crystal structures of protease-inhibitor complexes. The compound has been crystallized in complex with various viral proteases, yielding structures with resolutions ranging from 1.0 to 1.7 angstroms [1] [2].
The crystallographic data reveal that (5R)-Rupintrivir consistently adopts a chymotrypsin-like fold when bound to its target proteases. In the Enterovirus 71 3C protease complex (PDB: 5HXF), the structure demonstrates the inhibitor bound within the active site cleft [3]. The Enterovirus 93 3C protease complex (PDB: 3RUO) provides the highest resolution data at 1.50 angstroms, with crystallographic refinement statistics showing R-work and R-free values of 16.6% and 19.8%, respectively [4]. The unit cell belongs to space group P21 with dimensions a=39.0, b=63.9, c=66.4 angstroms, containing two molecules per asymmetric unit [4].
The electron density maps in these structures allow for unequivocal and precise modeling of the (5R)-Rupintrivir molecule, with the electrophilic β-carbon covalently bound to the active-site cysteine residue at a distance of 1.98 angstroms [4] [5]. The mean B-factor values range from 12.21 to 20.93 square angstroms, indicating well-ordered binding with some regions of higher mobility, particularly the ethoxycarbonyl group corresponding to the P1′ position [4] [2].
(5R)-Rupintrivir exhibits a sophisticated peptidomimetic framework that mimics the natural peptide substrate recognition pattern of viral proteases [6] [7]. The compound is designed as a peptidomimetic inhibitor that imitates the P4 to P1′ peptide substrate, incorporating structural elements that complement the substrate binding subsites of 3C proteases [5] [8].
The peptidomimetic backbone makes antiparallel β-sheet-type hydrogen bonds with the solvent-exposed β-strand E2 of the protease (residues 162 to 164) [5]. This extended conformation allows optimal positioning of each pharmacophore group within the corresponding binding subsites. The framework maintains the essential geometric relationships required for substrate recognition while incorporating non-natural structural modifications that enhance binding affinity and selectivity [9] [8].
The peptidomimetic design incorporates ketomethylene and ester linkages that replace traditional peptide bonds, providing enhanced stability against proteolytic degradation while maintaining the necessary three-dimensional arrangement for protease recognition [6] [10]. This structural modification strategy represents a successful application of structure-based drug design principles to create potent protease inhibitors [7].
The α,β-unsaturated ester moiety at the P1′ position serves as the critical Michael acceptor warhead responsible for irreversible inhibition [8] [7]. This electrophilic group features an ethyl (E)-pent-2-enoate structure with (5R) absolute stereochemistry, positioning the β-carbon as the primary electrophilic center for nucleophilic attack [11] [9].
The Michael acceptor mechanism involves covalent bond formation between the electrophilic β-carbon and the nucleophilic sulfur atom of the active-site cysteine residue (Cys147) [5] [8]. This reaction proceeds through Michael addition, forming a stable tetrahedral adduct that results in irreversible inactivation of the protease [4] [5]. The covalent bond distance of 1.98 angstroms indicates optimal geometry for stable complex formation [4] [2].
The α,β-unsaturated ester configuration provides the necessary electronic properties for efficient Michael addition while maintaining appropriate reactivity levels. The (E)-geometry of the double bond ensures proper orbital overlap for the addition reaction, while the ester functionality modulates the electrophilicity to achieve selective reactivity with the target cysteine residue [8] [7]. Studies have demonstrated that α,β-unsaturated alkyl esters represent the most active electrophilic compounds among various electrophilic inhibitors tested against rhinovirus 3C protease [8].
The P1-P4 components of (5R)-Rupintrivir are strategically designed to optimize interactions with the corresponding S1-S4 binding subsites of viral proteases [5] [12]. Each position incorporates specific structural features that contribute to binding affinity and selectivity.
P4 Position: The P4 component features a 5-methyl-isoxazole-3-carbonyl group that serves as an N-terminal capping group [5] [12]. This heterocyclic moiety lies in the deep groove formed by β-strands E2, F2, and B2, interacting with protein residues 125 to 128, 164 to 165, 168, and 170 [5]. The isoxazole ring system provides optimal shape complementarity with the S4 subsite while contributing to substrate specificity determination [12].
P3 Position: An isovaline derivative (branched amino acid) occupies the P3 position, providing a valine-like side chain that is primarily solvent-exposed [5] [12]. This component makes two main-chain hydrogen bonds with Gly163-164, while the heterocyclic ring interacts with Gly128 [5]. The P3 moiety contributes conformational flexibility to the inhibitor framework [12].
P2 Position: The P2 component incorporates a 4-fluorophenyl methyl group that establishes critical aromatic stacking interactions [5] [12]. This group stacks against His40 and Glu71 side chains, with the fluorine atom forming specific contacts with Thr130 and Arg39 [5]. The 4-fluorophenylalanine side chain rotates approximately 21 degrees around the Cα-Cβ bond compared to other protease complexes, positioning the fluoride atom for optimal electrostatic interactions [1].
P1 Position: A glutamine mimetic group occupies the P1 position, providing essential substrate recognition elements [5] [12]. This component is deeply inserted between β-strands E2 (residues 162 to 164) and loop 142 to 144, making hydrogen bonds with Thr142 and His161 [5]. The P1 glutamine-like side chain mimics recognition of the natural substrate P1 glutamine, which is highly conserved in 3C cleavage sequences [5].
The conformational dynamics of (5R)-Rupintrivir binding involve dramatic structural reorganization of both the inhibitor and target protease [1] [2]. Molecular dynamics simulations have provided detailed insights into the flexibility and stability of protease-inhibitor complexes over extended time scales [13] [14].
Unliganded proteases maintain highly flexible conformations with average B-factors of 83.5 square angstroms, representing nonproductive conformations with disordered catalytically important loops and incompletely formed substrate binding pockets [1] [2]. Upon (5R)-Rupintrivir binding, the protease undergoes a disorder-to-order transition, resulting in tight protein folds with dramatically reduced B-factors ranging from 17.1 to 20.7 square angstroms [1] [2].
The binding-induced conformational changes involve several key structural elements. The catalytically important loop of amino acids 141 to 147, which is disordered in unliganded protease, adopts a well-defined conformation upon inhibitor binding [1] [2]. The backbone NH groups of Gly145 and Cys147 form an optimally configured oxyanion hole that stabilizes the tetrahedral intermediate [1].
The β-ribbon (amino acids 123 to 133) undergoes a significant conformational change from an open to a closed conformation upon inhibitor binding [1] [2]. This structural element folds over the substrate binding cleft, similar to conformations observed in other picornaviral 3C proteases [1]. The conformational flexibility of the β-ribbon allows flipping movement around hinge residues Gly123 and His133 during substrate recognition [1].
Molecular dynamics studies spanning 200 nanoseconds have revealed that (5R)-Rupintrivir complexes maintain structural stability with root-mean-square deviation values below 2.5 angstroms [13] [14]. The inhibitor binding leads to reduced protein flexibility compared to free enzyme forms, with specific regions showing decreased fluctuations [13]. The P1′ ethoxycarbonyl group exhibits higher mobility than other inhibitor regions, consistent with crystallographic B-factor data [5].